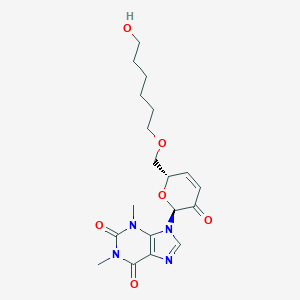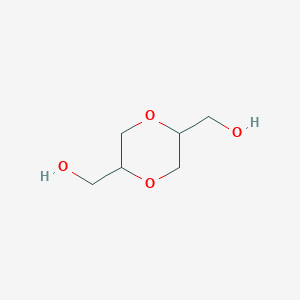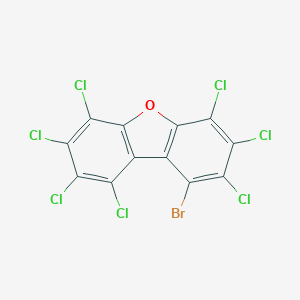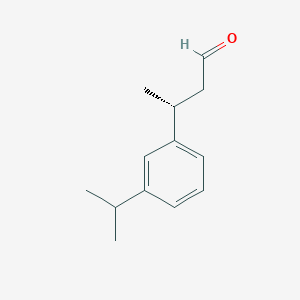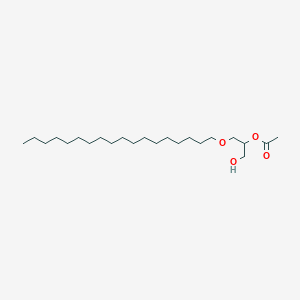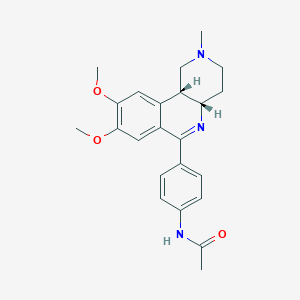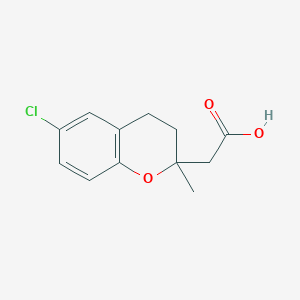
6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid, also known as Chromanol 293B, is a chemical compound that has been extensively used in scientific research. It belongs to the family of benzopyran compounds and has been found to possess various biological properties.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B involves the inhibition of the IKs current in cardiac cells. This leads to a prolongation of the action potential duration and an increase in the refractory period. 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B has been found to bind to the pore-forming subunit of the IKs channel, thereby blocking the flow of potassium ions through the channel.
Biochemische Und Physiologische Effekte
6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B has been found to have various biochemical and physiological effects. It has been shown to prolong the QT interval in electrocardiograms, which is indicative of delayed cardiac repolarization. 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B has also been found to reduce the incidence of ventricular fibrillation and sudden cardiac death in animal models of cardiac arrhythmias. Additionally, 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B has been shown to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B in lab experiments is its specificity for the IKs channel. This allows researchers to selectively block the IKs current without affecting other potassium currents in cardiac cells. However, 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B has been found to have off-target effects on other ion channels, which can complicate the interpretation of experimental results. Another limitation of using 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B is its potential toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the use of 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B in scientific research. One area of interest is the investigation of the role of IKs in the pathogenesis of cardiac arrhythmias and sudden cardiac death. 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B can be used to study the effects of IKs blockade on cardiac electrophysiology and arrhythmogenesis in animal models. Another area of interest is the development of more selective and potent IKs blockers based on the structure of 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B. These compounds could be used to further elucidate the role of IKs in cardiac repolarization and arrhythmias. Additionally, 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B can be used to investigate the potential therapeutic applications of IKs blockade in the treatment of inflammatory and neoplastic diseases.
Conclusion:
In conclusion, 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B is a valuable tool for studying the role of IKs in cardiac repolarization and arrhythmias. Its ability to selectively block the IKs current in cardiac cells has made it a widely used compound in scientific research. Despite its limitations, 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B has provided important insights into the mechanisms underlying cardiac arrhythmias and has the potential to lead to the development of new therapies for these conditions.
Synthesemethoden
The synthesis of 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B involves the reaction of 6-chloro-2-methylcoumarin with ethyl chloroacetate in the presence of sodium hydride. The resulting product is then hydrolyzed to yield 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B. This synthesis method has been well-established and has been used by numerous researchers to obtain 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B for their experiments.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B has been extensively used in scientific research due to its ability to block the slow delayed rectifier potassium current (IKs) in cardiac cells. This property of 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B has made it a valuable tool for studying the role of IKs in cardiac repolarization and arrhythmias. 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B has also been used to investigate the effects of IKs blockade on the action potential duration and refractoriness of cardiac cells.
Eigenschaften
CAS-Nummer |
106430-26-6 |
|---|---|
Produktname |
6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid |
Molekularformel |
C12H13ClO3 |
Molekulargewicht |
240.68 g/mol |
IUPAC-Name |
2-(6-chloro-2-methyl-3,4-dihydrochromen-2-yl)acetic acid |
InChI |
InChI=1S/C12H13ClO3/c1-12(7-11(14)15)5-4-8-6-9(13)2-3-10(8)16-12/h2-3,6H,4-5,7H2,1H3,(H,14,15) |
InChI-Schlüssel |
QFDFXSNSTAWKAN-UHFFFAOYSA-N |
SMILES |
CC1(CCC2=C(O1)C=CC(=C2)Cl)CC(=O)O |
Kanonische SMILES |
CC1(CCC2=C(O1)C=CC(=C2)Cl)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



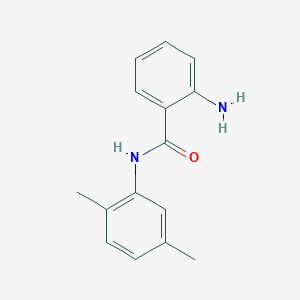
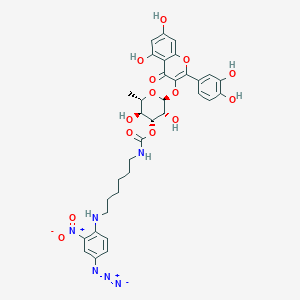
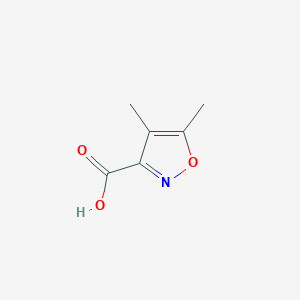
![7-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B26825.png)
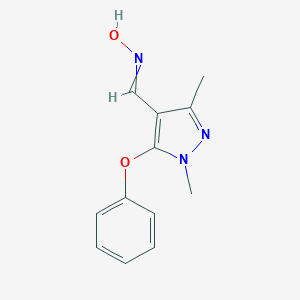
![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate](/img/structure/B26828.png)
